Compound Description: This compound is a synthetic intermediate in the preparation of ynamides from 1,1-dibromo-1-alkenes and nitrogen nucleophiles using a copper catalyst [].
Compound Description: The crystal structure of this compound has been reported. It features a central benzene ring connected to a terminal phenyl ring and a methylphenyl ring. The molecule exhibits twists between these rings, and its crystal packing is stabilized by classical N—H⋯O hydrogen bonds and weaker C—H⋯O hydrogen bonds [].
4-Methyl-N-(2-methylphenyl)benzenesulfonamide
Compound Description: The crystal structure of this compound reveals a dihedral angle of 49.7° between its two aromatic rings. The crystal packing is characterized by inversion dimers linked through pairs of N—H⋯O hydrogen bonds [].
4-Methyl-N-(2-methylbenzoyl)benzenesulfonamide
Compound Description: The crystal structure of this compound shows specific conformational preferences for the N—H bond and C=O bond within the C—SO2—NH—C(O) segment. The crystal packing exhibits inversion dimers linked by pairs of N—H⋯O(S) hydrogen bonds [].
Compound Description: This compound's crystal structure showcases the presence of three aromatic rings with specific dihedral angles between them. The molecule also exhibits distinct C—N—S—C torsion angles. In the crystal, molecules are linked by pairs of C—H⋯O hydrogen bonds, forming inversion dimers [].
Compound Description: This compound, synthesized through a palladium–copper-catalyzed reaction, contains three planar segments with near-orthogonal orientations. The crystal structure reveals infinite one-dimensional chains formed by intermolecular N—H⋯O hydrogen bonds [].
Compound Description: This compound, SAR216471, is a potent, reversible P2Y12 receptor antagonist. It exhibits high selectivity for the P2Y12 receptor and demonstrates potent in vivo antiplatelet and antithrombotic activities [].
Compound Description: This compound is synthesized through a reaction involving pentachloroacetone. No further biological or chemical activities are mentioned in the provided abstract [].
Compound Description: This compound’s crystal structure has been determined. It shows the presence of two independent molecules in the asymmetric unit, both featuring intramolecular N—H⋯O hydrogen bonds. The crystal packing reveals ribbons formed by weak intermolecular C—H⋯O hydrogen bonds [].
4-bromo-N-(5,6-diphenyl-2H-1,2,4-triazin-3-ylidene)benzenesulfonamide and methyl 2-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfamoyl]methyl}benzoate
Compound Description: These two 1,2,4-triazine-containing sulfonamide derivatives, 3a and 3b respectively, were synthesized and characterized by various spectroscopic and computational methods. Notably, 3a crystallizes in the sulfonimide tautomeric form, whereas 3b adopts the sulfonamide form in its crystal structure [].
N‐Cyano‐4‐methyl‐N‐phenyl‐benzenesulfonamide
Compound Description: This compound serves as a reagent in electrophilic cyanation reactions. It has a melting point of 85–87 °C and exhibits good solubility in various organic solvents [].
Compound Description: This acylhydrazone derivative, crystallized as a monohydrate, adopts an E conformation around its C=N double bond. The crystal structure reveals a twisted molecular conformation and various intermolecular interactions, including hydrogen bonds and π-stacking interactions [].
4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide
Compound Description: This compound is a selective carbonic anhydrase II inhibitor. Its biotransformation was studied in rats and rabbits [].
Compound Description: This series of compounds was synthesized and evaluated for their antitumor activity. Some of these compounds, particularly compounds 22 and 46, showed significant cytotoxic activity and selectivity against colon, breast, and cervical cancer cell lines [].
Compound Description: This diepoxide compound is synthesized via a two-step process involving N-alkylation and Prilezhaev epoxidation. The N-alkylation step utilizes cyclodextrin as a phase transfer catalyst in an aqueous solution [].
Compound Description: This group of compounds was synthesized and investigated for antibacterial and anti-enzymatic activities. Notably, these compounds were found to be potent antibacterial agents [].
Compound Description: The crystal structure of this compound has been reported. The molecule exhibits a dihedral angle of 48.84° between its fused ring system and the benzene ring of the methylbenzenesulfonamide moiety. The crystal packing is characterized by a two-dimensional network formed through N—H⋯N hydrogen bonds and weak C—H⋯O contacts [].
Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit. The sulfonamide N atoms exhibit a nearly trigonal-planar geometry. The crystal packing is stabilized by pairs of C—H⋯O interactions, forming inversion dimers [].
Compound Description: This compound is synthesized through a multi-step process starting from 3-methyl-3-oxetanemethanol [].
N‐(2‐Aminoethyl)‐4‐methyl‐benzenesulfonamide
Compound Description: This compound, also known as N-tosylethylenediamine (TsEN), acts as a ligand in transfer hydrogenation catalysts and metal chelating agents []. It exhibits good solubility in various organic solvents.
N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives
Compound Description: These compounds were synthesized and evaluated for their anti-inflammatory activity. Some of them exhibited significant anti-inflammatory effects, even surpassing the potency of Indomethacin [].
Compound Description: The crystal structure of this compound reveals two conformers in unequal proportions. The structure is stabilized by N—H⋯O hydrogen bonds [].
4-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide
Compound Description: This compound's crystal structure reveals specific dihedral angles between its aromatic rings and the sulfonyl group. The crystal packing exhibits chains formed by intermolecular N—H⋯O hydrogen bonds [].
Compound Description: This compound’s crystal structure shows specific dihedral angles between its aromatic and heterocyclic rings. The crystal packing exhibits chains along the [] direction formed by N—H⋯N and N—H⋯O hydrogen bonds [].
Compound Description: This compound's crystal structure reveals two crystallographically independent molecules in the asymmetric unit. Intermolecular C—H⋯O hydrogen bonds stabilize the crystal packing [].
Compound Description: This compound's structure features three aromatic rings positioned nearly perpendicular to each other. Intermolecular aromatic π–π stacking interactions contribute to the crystal packing [].
Compound Description: This compound's crystal structure reveals centrosymmetric dimers formed via C—H⋯π interactions. The packing is further stabilized by C—H⋯O hydrogen bonds and additional C—H⋯π interactions [].
Compound Description: This compound's crystal structure reveals a planar benzisothiazolone ring system. The crystal packing exhibits chains formed through intermolecular N—H⋯O and C—H⋯O hydrogen bonds [].
Compound Description: This compound, a 13C-labeled analog of the antihypertensive agent MDL-899, was synthesized and characterized for metabolic studies [].
Compound Description: A new preparation method for this compound is described, which involves a reaction between N,N-dimethyl-2-chloroacetamide and p-hydoxyphenylactic acid [].
Compound Description: A series of these bis-1,2,3-triazole derivatives were synthesized and evaluated for their antioxidant, antibacterial, and DNA-cleavage activities. Some compounds demonstrated good to excellent antioxidant and antibacterial activities [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.